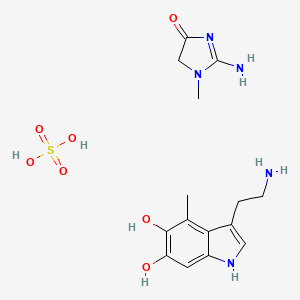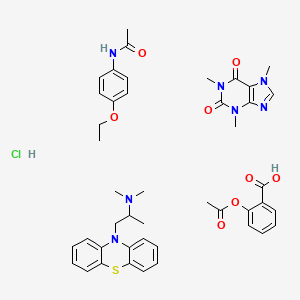
6-氨基己酰胺
描述
Synthesis Analysis
The synthesis of 6-aminohexanoic acid, a closely related compound, has been studied extensively and can be achieved through various methods, including the acid hydrolysis of caprolactam. This process involves the optimal parameters for producing 6-aminohexanoic acid salt, with considerations for concentrations of sulfuric acid, temperature, and the hydrolysis time for maximum yield (Arinushkina et al., 2020). This foundational process is crucial for the eventual synthesis of derivatives like 6-Aminohexanamide.
Molecular Structure Analysis
The molecular structure of 6-Aminohexanamide and its derivatives has been a subject of interest due to its implications in various applications. The structure of 6‐(6‐aminohexanamido)hexanoic acid hydrate provides insights into the zwitterionic nature of these molecules and their hydrogen-bond network, revealing the structural characteristics that may influence their chemical behavior and reactivity (Kasai et al., 1981).
Chemical Reactions and Properties
6-Aminohexanamide and its derivatives participate in a variety of chemical reactions, highlighting its versatility. The enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid showcases the potential for bio-catalytic processes involving these compounds. This method emphasizes the efficiency and environmental benefits of enzymatic reactions over traditional chemical processes (Yamada et al., 2017).
科学研究应用
合成赖氨酸衍生物和生物活性结构中的连接物
6-氨基己酸是一种合成赖氨酸衍生物,没有α-氨基团,在修饰肽的化学合成和聚酰胺合成纤维行业中发挥着重要作用。它经常被用作各种生物活性结构中的连接物 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。
尼龙寡聚物水解酶的动力学研究
N-(4-硝基苯基)-6-氨基己酰胺(AHpNA)被合成并用作尼龙寡聚物水解酶(NylB)的动力学研究中的底物。这项研究有助于理解合成材料的酶解 (Taguchi et al., 2012)。
药物传递系统
海藻酸盐药物传递系统涉及将治疗剂共价连接到海藻酸盐,一种大分子载体。6-氨基己酰胺在这个过程中被用作连接物,展示了它在开发药物传递机制方面的潜力 (Morgan et al., 1995)。
来自己内酰胺的合成
通过己内酰胺的酸水解合成6-氨基己酸显示了其化学生产过程和潜在的工业应用 (Arinushkina et al., 2020)。
防腐蚀保护
6-氨基己醇,6-氨基己酰胺的衍生物,已被用于增强304不锈钢的耐腐蚀性能,表明其在材料科学和工程中的应用 (Yu et al., 2012)。
尖晶石铁氧体合成中的新型燃料
6-氨基己酸被用作尖晶石铁氧体的凝胶燃烧合成中的新型燃料,展示了它在材料化学中的实用性 (Chavarriaga et al., 2020)。
与嘌呤的共轭
通过6-氨基己酰基片段连接的嘌呤和2-氨基嘌呤的共轭物已被合成,展示了它在潜在药物开发中的应用 (Krasnov et al., 2015)。
功能化氨基酸抗癫痫药的亲和标记
6-氨基己酸衍生物已被用作亲和标记物,在功能化氨基酸研究中,有助于我们理解它们在抗癫痫活性中的作用机制 (Letiran, Stables, & Kohn, 2002)。
安全和危害
作用机制
Target of Action
It has been found to interact with certain enzymes in bacteria
Biochemical Pathways
6-Aminohexanamide is involved in the metabolic pathway of the nylon oligomer-degrading bacterium Arthrobacter sp. KI72 . The enzymes NylD1 and NylE1 are responsible for the conversion of 6-aminohexanoate to adipate . NylD1 catalyzes the reaction of 6-aminohexanoate to adipate semialdehyde, and NylE1 catalyzes the oxidative reaction of adipate semialdehyde to adipate .
Result of Action
It is known to be involved in the conversion of 6-aminohexanoate to adipate in certain bacteria .
属性
IUPAC Name |
6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYDRXTDZFRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059909 | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexanamide | |
CAS RN |
373-04-6 | |
| Record name | 6-Aminohexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanamide, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminohexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 6-aminohexanamide and how does it interact with its target?
A1: 6-Aminohexanamide plays a crucial role in understanding plant enzymes involved in putrescine biosynthesis. Specifically, it serves as a product analog for agmatine iminohydrolase (AIH), the second enzyme in the agmatine pathway of putrescine production [, ]. Structural studies using 6-aminohexanamide provide a snapshot of the enzyme's conformation during catalysis. This interaction reveals a tunnel-shaped active site in AIH, which undergoes significant structural rearrangements upon binding 6-aminohexanamide []. This "closed" conformation of the active site, facilitated by a loop structure, appears crucial for the catalytic activity of plant AIHs [].
Q2: What are the material properties of 6-aminohexanamide, and how do these properties relate to its applications?
A2: While specific material properties of 6-aminohexanamide are not extensively discussed in the provided research, its use as a building block in polyimide synthesis is highlighted []. As a diamine, 6-aminohexanamide reacts with dianhydrides to form polyimides with varying properties depending on the chosen dianhydride. For instance, when reacted with perylene dianhydride, the resulting polyimide (PI-4) exhibited enhanced solubility in organic solvents, a high glass transition temperature (206 °C), and a high char yield (31.5%) []. These properties are desirable for applications requiring thermal stability and solubility, such as in aerospace and various industrial processes [].
Q3: What analytical methods are employed to study 6-aminohexanamide and its derivatives?
A3: A range of analytical techniques are utilized to characterize 6-aminohexanamide and its derivatives. In the context of polyimide synthesis, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are employed to investigate the physicochemical properties of the resulting polymers []. Additionally, scanning electron microscopy (SEM) provides insights into the surface morphology and particle size of the synthesized polyimides []. For studying enzyme interactions, X-ray crystallography is crucial in elucidating the structural details of the enzyme-ligand complex, as demonstrated with Medicago truncatula AIH and 6-aminohexanamide [].
Q4: Beyond its role as a research tool, are there any known applications of 6-aminohexanamide in other fields?
A4: While the provided research primarily focuses on the biological and material aspects of 6-aminohexanamide, its potential applications extend beyond these domains. Its use as a monomer in polymer chemistry, particularly in the synthesis of Nylon 6, is well-documented []. Further research is necessary to fully explore and exploit the potential applications of 6-aminohexanamide in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)









![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
